molecular formula C24H20FN3O2S B2684336 N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-66-5

N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2684336
CAS No.: 865657-66-5
M. Wt: 433.5
InChI Key: GPRLIINNOBCGQN-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a synthetically derived small molecule belonging to a class of substituted imidazole derivatives that are of significant interest in medicinal chemistry and chemical biology research. This compound is primarily investigated for its potential as a protein kinase inhibitor. Its molecular structure, featuring a phenylimidazole core substituted with fluorophenyl, methoxyphenyl, and a sulfanylacetamide side chain, is designed to act as a ATP-competitive inhibitor, targeting the kinase domain of various enzymes. A study exploring similar 2,4,5-triphenylsubstituted imidazole compounds has demonstrated potent inhibitory activity against Cyclin Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting its utility as a chemical probe for studying cell cycle progression and apoptosis in cancer research [https://pubmed.ncbi.nlm.nih.gov/18942818/]. Furthermore, this structural motif is associated with anti-inflammatory properties, as related compounds have been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6, making it a candidate for investigating inflammatory signaling pathways [https://www.sciencedirect.com/science/article/abs/pii/S0223523411005070]. Researchers utilize this acetamide derivative to elucidate novel mechanisms of action, explore structure-activity relationships (SAR) for lead optimization in drug discovery, and to develop new chemical tools for modulating intracellular signal transduction.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-13-7-17(8-14-20)23-27-22(16-5-3-2-4-6-16)24(28-23)31-15-21(29)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRLIINNOBCGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and receptor modulation effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, methoxyphenyl moiety, and an imidazole ring linked via a sulfanyl acetamide. Its molecular formula is C25H22FN5O2S, with a molecular weight of 475.549 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas:

1. Anti-Cancer Activity

  • Mechanism : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly those related to breast cancer (MCF-7) and glioblastoma (U87) .
  • Case Study : In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth compared to control groups, demonstrating its potential as an anti-cancer agent .

2. Anti-Inflammatory Properties

  • Mechanism : The compound exhibits anti-inflammatory effects by inhibiting pathways associated with inflammation. It has been tested for its ability to reduce cytokine release and inflammatory markers in various models.
  • Results : In vivo tests showed that the compound significantly reduced paw edema in rat models, indicating its effectiveness in treating inflammatory conditions .

3. Receptor Modulation

  • GABA-A Receptor Interaction : The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity. This is particularly noteworthy given the role of GABA-A receptors in anxiety and seizure disorders .
  • Metabolic Stability : Studies on metabolic stability using human liver microsomes revealed that the compound maintains a high percentage of the parent compound after incubation, suggesting favorable pharmacokinetic properties .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-CancerInduces apoptosis in cancer cell lines
Anti-InflammatoryReduces cytokine release
GABA-A ModulationPositive allosteric modulation
Metabolic StabilityHigh retention of parent compound

Table 2: Case Study Results

Study TypeModel/SubjectOutcome/EffectReference
In vitroMCF-7 cellsApoptosis induction (IC50 = 25.72 μM)
In vivoTumor-bearing miceTumor growth suppression
In vivoRat paw edema modelSignificant reduction in edema

Scientific Research Applications

Therapeutic Potential

1.1 Anti-Cancer Activity

Research has indicated that compounds with imidazole and acetamide structures, like N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide, exhibit significant anti-cancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF cells. For instance, a related compound was shown to suppress tumor growth in mice models, indicating potential for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects

The compound's ability to inhibit p38 mitogen-activated protein kinase (MAPK) pathways suggests its role as an anti-inflammatory agent. Dual inhibition of both p38α MAPK and phosphodiesterase 4 (PDE4) has been linked to reduced inflammation markers, including tumor necrosis factor-alpha (TNFα), making it a candidate for treating inflammatory diseases .

Biological Activities

3.1 Antibacterial Properties

The compound's structural features suggest potential antibacterial activity, particularly against Gram-positive bacteria. Similar compounds have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, warranting further investigation into the antibacterial efficacy of this compound .

3.2 Enzyme Inhibition

Inhibition of specific enzymes such as cyclooxygenase (COX) has been observed with related compounds. The ability to inhibit COX enzymes is crucial for developing anti-inflammatory drugs, as these enzymes play a significant role in the inflammatory response .

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Cancer Treatment
A study involved administering the compound to tumor-bearing mice, resulting in significant tumor size reduction compared to control groups . This suggests a promising avenue for further clinical trials.

Case Study 2: Inflammation Models
In vitro experiments demonstrated that the compound effectively reduced TNFα levels in cultured macrophages, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, emphasizing differences in substituents, heterocyclic cores, and biological implications.

Imidazole Derivatives with Varied Substituents

  • N-(4-Fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide Key Difference: The methoxy group is at the 3-position of the phenyl ring instead of the 4-position. This positional isomerism is critical in optimizing receptor selectivity .
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

    • Key Differences :
  • Sulfoxide (S=O) replaces sulfanyl (S-), introducing chirality.
  • Pyridyl group substitutes the phenyl ring on the imidazole. The (R)-configuration of the sulfoxide is pharmacodynamically distinct, as enantiomers may exhibit differing biological activities. The pyridyl group introduces basicity, which could influence pharmacokinetics (e.g., plasma protein binding) .

Benzothiazole-Based Analogs

  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Key Difference: A benzothiazole core replaces the imidazole. However, reduced hydrogen-bonding capacity (due to fewer nitrogen atoms) may limit kinase inhibition efficacy compared to imidazole derivatives .
  • N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Key Difference: Additional 6-methoxy substituent on benzothiazole. However, increased steric bulk may reduce binding to compact active sites .

Triazole and Triazolone Derivatives

  • N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
    • Key Difference : 1,2,4-Triazole core replaces imidazole.
    • Impact : Triazoles exhibit distinct tautomerism and hydrogen-bonding patterns. Their higher metabolic stability (due to reduced susceptibility to oxidative degradation) may offset lower binding affinity in certain targets .

Research Findings and Trends

  • Synthetic Flexibility : Oxidation of sulfanyl to sulfinyl (e.g., using NaIO₄) is a common strategy to modulate polarity and chirality, as seen in the sulfoxide analog .
  • Chiral Centers : Enantiomers of sulfoxide derivatives (e.g., (R)- vs. (S)-configurations) show divergent pharmacokinetic profiles, necessitating enantioselective synthesis .
  • Heterocycle Impact : Imidazoles generally outperform benzothiazoles and triazoles in kinase inhibition due to superior hydrogen-bonding networks, though triazoles excel in metabolic stability .

Q & A

Q. What synthetic strategies are effective for preparing N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide, and how can purity be optimized?

Methodological Answer: The compound’s synthesis typically involves:

  • Condensation reactions between substituted anilines and isocyanides to form imidazole intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .
  • Thioether linkage formation via nucleophilic substitution between the imidazole-thiol intermediate and a bromoacetamide derivative.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Synthetic Step Key Challenges Optimization Tips
Imidazole core formationRegioselectivity of substituentsUse tert-butoxycarbonyl (Boc) groups to protect reactive sites
Thioether couplingSulfur oxidationConduct reactions under inert atmosphere (N₂/Ar)
Final purificationPolymorphism issuesUse slow cooling during recrystallization

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard .
  • Key interactions :
    • Intermolecular O–H···N hydrogen bonds between acetamide carbonyl and imidazole NH groups .
    • π-π stacking between phenyl rings (distance: 3.5–3.8 Å) .
  • Validation : Check for R-factor convergence (< 0.05) and use PLATON to analyze symmetry and voids .

Advanced Research Questions

Q. How can structural discrepancies in reported dihedral angles between the imidazole and fluorophenyl moieties be reconciled?

Methodological Answer: Dihedral angle variations (e.g., 24.9° vs. 18.5°) arise from:

  • Crystallization conditions : Solvent polarity affects packing (e.g., aqueous vs. DMF solutions) .
  • Tautomerism : Protonation states of the imidazole NH influence ring planarity .
  • Resolution : Use high-resolution SCXRD data (d-spacing < 0.8 Å) and refine with anisotropic displacement parameters .

Q. What computational methods are suitable for predicting the compound’s bioactivity, and how do sulfanyl groups influence target binding?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinases or GPCRs.
  • Sulfanyl group role :
    • Hydrogen bonding : The sulfur atom acts as a weak H-bond acceptor (e.g., with Ser/Thr residues) .
    • Lipophilicity : LogP increases by ~0.5 units compared to oxygen analogs, enhancing membrane permeability .
  • Validation : Compare docking scores (ΔG) with IC₅₀ values from enzyme inhibition assays.

Q. How can conflicting spectral data (e.g., NMR vs. IR) for the acetamide moiety be resolved?

Methodological Answer:

  • NMR artifacts : Rotamers caused by restricted rotation of the acetamide C–N bond may split peaks. Use variable-temperature NMR (VT-NMR) at 300–400 K to coalesce signals .
  • IR discrepancies : Hydrogen bonding in solid-state vs. solution IR. Compare KBr pellet (solid) and ATR (solution) spectra .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported anti-inflammatory activity across cell-based vs. in vivo assays?

Methodological Answer:

  • Bioavailability factors : Poor solubility (logS ≈ -4.2) may reduce in vivo efficacy. Use nanoformulation (e.g., liposomes) to enhance delivery .
  • Metabolic stability : Check for CYP450-mediated degradation via liver microsome assays .
  • Dose-response alignment : Normalize in vitro IC₅₀ (µM) to in vivo mg/kg doses using allometric scaling .

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